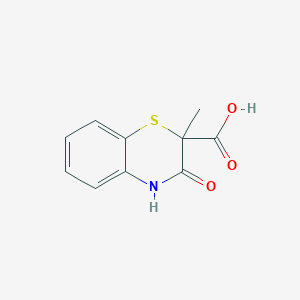

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid

Descripción general

Descripción

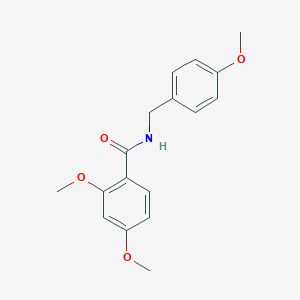

“2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is a pale-yellow to yellow-brown solid .

Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.25 . The compound should be stored at a temperature between 28°C .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The benzothiadiazine dioxide derivatives have been reported to exhibit antimicrobial properties. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria. The specific functional groups attached to the benzothiadiazine ring influence the antimicrobial efficacy .

Antiviral Applications

These compounds also show promise in antiviral therapy. Research indicates that certain derivatives can be effective against a range of viruses, providing a pathway for the development of novel antiviral drugs .

Antihypertensive Effects

One of the primary areas of interest for this scaffold is in the treatment of hypertension. The derivatives of benzothiadiazine dioxide have been identified as potential antihypertensive agents, which could lead to new treatments for high blood pressure .

Antidiabetic Potential

The antidiabetic properties of these compounds are another significant area of research. They could be used to develop new medications that help manage blood sugar levels in diabetic patients .

Anticancer Research

Benzothiadiazine dioxides have been studied for their potential anticancer activities. Modifications to the ring structure have led to compounds that show promise in inhibiting the growth of cancer cells .

AMPA Receptor Modulation

These derivatives have been synthesized and tested as activators of AMPA receptors. AMPA receptor modulators have implications in treating neurological disorders and improving cognitive functions .

KATP Channel Activation

The activation of KATP channels is another application of these compounds. KATP channel activators play a role in cardioprotection and the treatment of metabolic diseases .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzothiazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYBGIVEDGJSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B500721.png)

![2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B500723.png)

![4-[4-(4-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B500724.png)

![5-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B500729.png)

![2-cyclopropyl-4-(3-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B500733.png)

![4-[2-Chloro-2-(3,4-dimethylphenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B500736.png)

![1-(4-methylphenyl)-5-[5-(2-methylphenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B500744.png)